An In-depth Technical Guide to the Chemical Structure and Bonding of cis-4-Octene
An In-depth Technical Guide to the Chemical Structure and Bonding of cis-4-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-Octene, systematically named (Z)-oct-4-ene, is an unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1][2] It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The "cis" or "(Z)" designation indicates that the alkyl substituents on the double-bonded carbons are located on the same side of the double bond, a geometric isomerism that significantly influences its physical and chemical properties.[1] This document provides a comprehensive overview of the molecular structure, bonding, and key physicochemical and spectroscopic properties of cis-4-Octene, along with relevant experimental protocols.
Molecular Structure and Bonding
The structure of cis-4-Octene is defined by an eight-carbon chain with a double bond between the fourth and fifth carbon atoms. The cis-configuration enforces a "U" shape on the molecule.
Hybridization and Geometry
The electronic configuration of the carbon atoms dictates the molecular geometry of cis-4-Octene.
-
sp² Hybridization: The two carbon atoms involved in the double bond (C4 and C5) are sp² hybridized. This results from the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals. These orbitals arrange themselves in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p-orbital on each carbon atom is perpendicular to this plane.
-
sp³ Hybridization: The other six carbon atoms in the propyl side chains (C1-C3 and C6-C8) are sp³ hybridized, leading to a tetrahedral geometry with bond angles of approximately 109.5°.
Sigma (σ) and Pi (π) Bonding
The carbon-carbon double bond in cis-4-Octene is comprised of one sigma (σ) bond and one pi (π) bond.
-
Sigma (σ) Bond: The σ bond is formed by the head-on overlap of two sp² hybrid orbitals, one from each of the C4 and C5 carbon atoms. All other carbon-carbon and carbon-hydrogen single bonds in the molecule are also σ bonds, formed by the overlap of sp³-sp³ or sp³-s orbitals, respectively.
-
Pi (π) Bond: The π bond is formed by the side-on overlap of the unhybridized p-orbitals on the C4 and C5 carbons. This π bond restricts rotation around the C=C double bond, giving rise to the stable cis and trans isomers. The electron density of the π bond is located above and below the plane of the σ bond.
The diagram below illustrates the orbital hybridization of the carbon atoms forming the double bond in cis-4-Octene.
Caption: sp² hybridization of C4 and C5 carbons leading to σ and π bond formation.
Physicochemical Properties
A summary of the key physicochemical properties of cis-4-Octene is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-oct-4-ene | [1] |
| CAS Number | 7642-15-1 | [1][3] |
| Molecular Formula | C₈H₁₆ | [1][2][3] |
| Molecular Weight | 112.21 g/mol | [3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 122 °C | [3] |
| Melting Point | -118.7 °C | [3] |
| Density | 0.72 g/cm³ | [3] |
| Refractive Index | 1.4130 - 1.4170 | [3] |
| Flash Point | 17 °C | [3] |
| Water Solubility | Immiscible | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of cis-4-Octene.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of cis-4-Octene, the following signals are characteristic:
-
Vinylic Protons (-CH=CH-): A multiplet around δ 5.3-5.4 ppm.
-
Allylic Protons (=CH-CH₂-): A multiplet around δ 2.0 ppm.
-
Methylene Protons (-CH₂-): A multiplet around δ 1.3-1.4 ppm.
-
Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.
| Carbon Atom | Chemical Shift (δ, ppm) |
| Vinylic Carbons (C4, C5) | ~129 |
| Allylic Carbons (C3, C6) | ~29 |
| Methylene Carbons (C2, C7) | ~23 |
| Methyl Carbons (C1, C8) | ~14 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of cis-4-Octene exhibits characteristic absorption bands corresponding to specific molecular vibrations.[1]
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| =C-H (vinylic) | ~3020 | C-H stretch |
| C-H (aliphatic) | 2850-2960 | C-H stretch |
| C=C (cis) | ~1655 | C=C stretch |
| -CH₂- | ~1465 | C-H bend (scissoring) |
| =C-H (cis) | ~700 | C-H bend (out-of-plane) |
Experimental Protocols
Synthesis of cis-4-Octene via Lindlar Hydrogenation
Cis-4-Octene is most commonly synthesized by the partial hydrogenation of 4-octyne using a poisoned catalyst, known as Lindlar's catalyst. This method provides high stereoselectivity for the cis-alkene.[7][8][9]
Materials:
-
4-octyne
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)[9]
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, ethyl acetate, or hexanes)[7]
-
Reaction flask, hydrogen balloon, magnetic stirrer
Procedure:
-
Dissolve 4-octyne in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).
-
Purge the flask with nitrogen or argon to remove air.
-
Introduce hydrogen gas, typically from a balloon, to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product, ensuring the reaction does not proceed to the fully saturated octane.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield crude cis-4-Octene.
-
Purify the product by distillation if necessary.
The workflow for this synthesis is depicted below.
Caption: A typical workflow for the synthesis of cis-4-Octene via Lindlar hydrogenation.
Protocol for NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring ¹H or ¹³C NMR spectra of a neat liquid sample like cis-4-Octene.
Materials:
-
cis-4-Octene sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[10]
-
NMR tube (5 mm diameter) and cap[10]
-
Pasteur pipette
-
Vial
Procedure:
-
Sample Preparation: For a standard ¹H NMR, add approximately 1-5 mg of cis-4-Octene to a clean vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[10] Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. The final solution height should be about 4-5 cm.[10]
-
Capping: Cap the NMR tube securely.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.
-
Data Acquisition: The instrument will perform locking (stabilizing the magnetic field using the deuterium signal from the solvent) and shimming (optimizing the magnetic field homogeneity).[10]
-
Spectrum Recording: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.
Protocol for FTIR Spectroscopic Analysis (Neat Liquid)
This protocol describes the analysis of a pure liquid sample using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[11][12]
Materials:
-
cis-4-Octene sample
-
FTIR spectrometer with an ATR accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum with the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a single drop of cis-4-Octene directly onto the center of the ATR crystal.[11]
-
Data Acquisition: Acquire the FTIR spectrum. The typical range is 4000-400 cm⁻¹.[13]
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a lint-free wipe soaked in a suitable solvent like isopropanol to remove all traces of the sample.
The logical flow for spectroscopic characterization is presented below.
References
- 1. 4-Octene, (Z)- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. cis-4-Octene|lookchem [lookchem.com]
- 4. cis-4-Octene, 97% | Fisher Scientific [fishersci.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. CIS-4-OCTENE(7642-15-1) 13C NMR [m.chemicalbook.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
